molecular formula C9H9NO4 B14863140 2-Acetyl-6-methoxyisonicotinic acid

2-Acetyl-6-methoxyisonicotinic acid

Cat. No.: B14863140
M. Wt: 195.17 g/mol
InChI Key: COBMMOPEYDGFOG-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxyisonicotinic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of isonicotinic acid, featuring an acetyl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-methoxyisonicotinic acid typically involves the acetylation of 6-methoxyisonicotinic acid. One common method is the reaction of 6-methoxyisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-methoxyisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-6-methoxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxyisonicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-6-methoxyisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-acetyl-6-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)7-3-6(9(12)13)4-8(10-7)14-2/h3-4H,1-2H3,(H,12,13)

InChI Key

COBMMOPEYDGFOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)O)OC

Origin of Product

United States

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